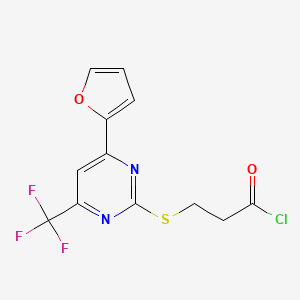

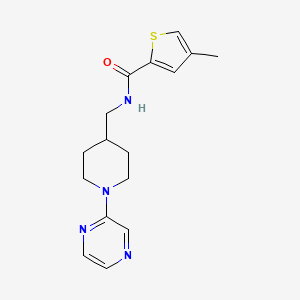

4-metil-N-((1-(pirazin-2-il)piperidin-4-il)metil)tiofeno-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives, including those with a pyrazine moiety, often involves Suzuki cross-coupling reactions. For example, a study detailed the facile synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via this method, starting from 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids. This process involves intermediate stages and considers reactivity parameters like frontier molecular orbitals and the HOMO–LUMO energy gap to predict the activity and stability of the synthesized compounds (Ahmad et al., 2021).

Molecular Structure Analysis

Molecular structure analysis of thiophene-2-carboxamide derivatives emphasizes the importance of the arrangement and electronic configuration of molecules. Conformational analysis using molecular orbital methods helps in understanding the energetic stability and pharmacophore models, aiding in the design of compounds with specific binding affinities and activities. This analysis is crucial for developing compounds with desired properties and activities (Shim et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving thiophene-2-carboxamide derivatives can vary widely, from simple substitutions to complex multi-step syntheses. The reactions are influenced by the electronic and steric properties of the substituents, affecting their reactivity and the formation of products. Studies on the chemical properties focus on reactivity parameters, such as electrophilicity index and chemical hardness, providing insight into the compound's behavior in chemical reactions (Ahmad et al., 2021).

Physical Properties Analysis

The physical properties of thiophene-2-carboxamide derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. These properties are essential for understanding the compound's stability, formulation, and potential applications. Advanced techniques like X-ray crystallography can be used to elucidate the crystalline structure, providing a detailed view of the molecular arrangement and intermolecular interactions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are crucial for the compound's applications and behavior under different conditions. The electronic structure, as revealed by density functional theory (DFT) calculations, plays a significant role in determining these properties. Studies focusing on the electronic delocalization and HOMO–LUMO gap offer insights into the compound's reactivity and potential as a functional material (Ahmad et al., 2021).

Aplicaciones Científicas De Investigación

- Los investigadores exploran su potencial como inhibidores de quinasas, agentes antiinflamatorios y fármacos antivirales .

- Estos compuestos muestran promesa contra cepas bacterianas como Staphylococcus aureus y Escherichia coli .

- Comprender sus interacciones con las membranas celulares puede informar las estrategias de administración de fármacos .

- Los patrones de sustitución en las posiciones N1, C3, C4, C5 y C6 impactan significativamente sus propiedades y aplicaciones .

Química Medicinal y Descubrimiento de Fármacos

Actividad Antibacteriana

Biotinilación de la Superficie Celular y Ensayo de Internalización

Agentes Antituberculosos

Métodos de Síntesis y Patrones de Sustitución

Actividad Biológica y Mecanismos

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit anti-fibrotic activities . These compounds are known to inhibit collagen prolyl-4-hydroxylase , an enzyme involved in the biosynthesis of collagen, a major component of the extracellular matrix.

Mode of Action

It’s suggested that similar compounds form hydrogen bonds with their targets . This interaction could potentially lead to changes in the target’s function, thereby exerting the compound’s biological effect.

Biochemical Pathways

The compound is likely to affect the biochemical pathways related to fibrosis, given its potential anti-fibrotic activity . By inhibiting collagen prolyl-4-hydroxylase, it may disrupt the synthesis of collagen, thereby affecting the extracellular matrix’s composition and potentially reducing fibrosis.

Result of Action

The compound’s action results in the inhibition of collagen synthesis, as suggested by the anti-fibrotic activity of similar compounds . This could lead to a reduction in fibrosis, a condition characterized by excessive deposition of collagen and other extracellular matrix components.

Propiedades

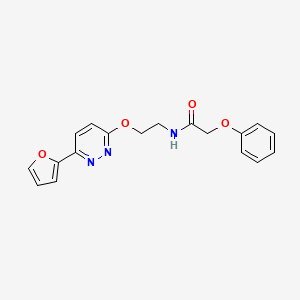

IUPAC Name |

4-methyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4OS/c1-12-8-14(22-11-12)16(21)19-9-13-2-6-20(7-3-13)15-10-17-4-5-18-15/h4-5,8,10-11,13H,2-3,6-7,9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOZFTBVCJZYOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-(azepan-1-yl)-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2481202.png)

![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-(3-methoxypropyl)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2481203.png)

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2481204.png)

![N-[(5-Pyrimidin-5-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2481209.png)

![3-[3-(Dimethylamino)propyl]-1,1-dimethylurea;hydrochloride](/img/structure/B2481213.png)

![N-(3,5-dimethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2481222.png)